![molecular formula C5H10FNO B14855269 (1S,2R,5S)-2-amino-5-fluorocyclopentan-1-ol](/img/structure/B14855269.png)
(1S,2R,5S)-2-amino-5-fluorocyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R,5S)-2-amino-5-fluorocyclopentan-1-ol is a chiral compound with significant potential in various scientific fields. This compound features a cyclopentane ring substituted with an amino group and a fluorine atom, making it an interesting subject for research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the use of cyclopentane derivatives, which undergo fluorination and subsequent amination under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R,5S)-2-amino-5-fluorocyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
(1S,2R,5S)-2-amino-5-fluorocyclopentan-1-ol has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Wirkmechanismus
The mechanism by which (1S,2R,5S)-2-amino-5-fluorocyclopentan-1-ol exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include various biochemical processes, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2R,5S)-5-amino-2-fluorocyclohex-3-enecarboxylic acid: Another fluorinated cycloalkane with similar structural features.
(1R,2S,5S)-2-amino-5-(dimethylamino)carbonylcyclohexylcarbamate oxalate: A compound with a similar cyclohexane ring structure but different substituents.
Uniqueness
What sets (1S,2R,5S)-2-amino-5-fluorocyclopentan-1-ol apart is its specific combination of an amino group and a fluorine atom on a cyclopentane ring. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C5H10FNO |
---|---|
Molekulargewicht |
119.14 g/mol |
IUPAC-Name |
2-amino-5-fluorocyclopentan-1-ol |
InChI |
InChI=1S/C5H10FNO/c6-3-1-2-4(7)5(3)8/h3-5,8H,1-2,7H2 |
InChI-Schlüssel |
QRTAWJHVRQCBIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1N)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.